rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans
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Overview
Description
rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans is a synthetic organic compound known for its unique structural properties and diverse applications. Its development is rooted in the intricate manipulation of organic molecules, making it an interesting subject for both research and industrial applications.
Preparation Methods
The synthesis of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans typically involves a multi-step process:
Synthetic Routes: : The process starts with the preparation of 4-methoxypyrrolidine, which is then coupled with an ethyl group through a series of reactions including alkylation and amidation. This yields the core structure of the compound.
Reaction Conditions: : These steps often require precise control of temperature, pressure, and pH levels to ensure the desired product is formed without unwanted byproducts. Common reagents include strong bases like sodium hydride for deprotonation and alkyl halides for the alkylation step.
Industrial Production Methods: : On an industrial scale, the production may involve the use of automated reactors and continuous flow systems to optimize yield and purity. These methods help in scaling up the process while maintaining consistent quality.
Chemical Reactions Analysis
rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans can undergo various chemical reactions:
Oxidation: : The methoxypyrrolidine ring can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of corresponding oxides.
Reduction: : Reduction of the ethyl group can be achieved using reducing agents like lithium aluminum hydride, transforming it into an ethyl amine derivative.
Substitution: : This compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under acidic or basic conditions.
Major Products:
Scientific Research Applications
rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans has diverse applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Researchers utilize it in studies related to enzyme inhibition and receptor binding due to its specific structural attributes.
Medicine: : Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting neurological pathways.
Industry: : It is employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound's mechanism of action is attributed to its ability to interact with biological macromolecules:
Molecular Targets: : It primarily targets enzymes and receptors in biological systems, modulating their activity through binding interactions.
Pathways Involved: : The binding of this compound to its targets can trigger a cascade of biochemical reactions, influencing various physiological pathways and processes.
Comparison with Similar Compounds
rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans stands out due to its unique structural features:
Similar Compounds: : Other compounds with similar core structures include 3-ethyl-1-pyrrolidinyl derivatives and urea analogs. the presence of the methoxy group and specific stereochemistry in this compound provides it with distinct chemical and biological properties.
Uniqueness: : Its unique stereochemistry and functional groups contribute to its specificity in binding interactions, making it more effective in certain applications compared to its analogs.
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Properties
CAS No. |
1485395-79-6 |
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Molecular Formula |
C8H18ClN3O2 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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